molecular formula C7H13NO2 B15221167 Methyl 2-[2-(aminomethyl)cyclopropyl]acetate

Methyl 2-[2-(aminomethyl)cyclopropyl]acetate

Cat. No.: B15221167
M. Wt: 143.18 g/mol
InChI Key: CDEAHGROFNYPNT-UHFFFAOYSA-N
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Description

Methyl 2-[2-(aminomethyl)cyclopropyl]acetate is an organic compound with the molecular formula C7H13NO2 It is a derivative of cyclopropane, featuring an aminomethyl group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(aminomethyl)cyclopropyl]acetate typically involves the reaction of cyclopropane derivatives with aminomethyl groups under controlled conditions. One common method involves the esterification of 2-(aminomethyl)cyclopropane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(aminomethyl)cyclopropyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[2-(aminomethyl)cyclopropyl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(aminomethyl)cyclopropyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The ester group may also undergo hydrolysis, releasing the active aminomethyl cyclopropane derivative.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-cyclopropylacetate
  • Cyclopropaneacetic acid derivatives
  • Aminomethyl cyclopropane derivatives

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl 2-[2-(aminomethyl)cyclopropyl]acetate

InChI

InChI=1S/C7H13NO2/c1-10-7(9)3-5-2-6(5)4-8/h5-6H,2-4,8H2,1H3

InChI Key

CDEAHGROFNYPNT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC1CN

Origin of Product

United States

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